Octatetracontane

Catalog No.
S1893274
CAS No.
7098-26-2
M.F
C48H98
M. Wt
675.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octatetracontane

CAS Number

7098-26-2

Product Name

Octatetracontane

IUPAC Name

octatetracontane

Molecular Formula

C48H98

Molecular Weight

675.3 g/mol

InChI

InChI=1S/C48H98/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3

InChI Key

CFBPOLLJQOANPF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Octatetracontane, with the chemical formula C48H98C_{48}H_{98}, is a high molecular weight alkane belonging to the class of saturated hydrocarbons. It is part of a series of compounds known as n-alkanes, which are characterized by straight-chain structures with no branching. Octatetracontane has a molar mass of approximately 675.29 g/mol and is classified as a solid at room temperature, with a melting point around 86 °C . This compound is notable for its long carbon chain, which contributes to its unique physical and chemical properties.

There's no known specific mechanism of action for octatetracontane in biological systems.

  • Toxicity: Information on the specific toxicity of octatetracontane is limited. However, long-chain alkanes are generally considered to have low toxicity [].
  • Flammability: Expected to be flammable similar to other long-chain hydrocarbons.
  • Combustion: Octatetracontane combusts in the presence of oxygen to produce carbon dioxide and water, releasing energy.
  • Halogenation: Under UV light or heat, octatetracontane can react with halogens (such as chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures or in the presence of catalysts, octatetracontane can be broken down into smaller alkanes.

These reactions are typical for alkanes and highlight their stability due to the absence of functional groups .

Octatetracontane can be synthesized through several methods:

  • Natural Sources: It can be isolated from natural waxes, such as those found in beeswax or plant cuticles.
  • Chemical Synthesis:
    • Wurtz Reaction: This method involves coupling alkyl halides using sodium metal in dry ether.
    • Kolbe Electrolysis: A process where carboxylic acids are electrolyzed to form alkanes.
    • Hydrocarbon Cracking: Larger hydrocarbons can be cracked to yield octatetracontane among other products .

Octatetracontane has several practical applications:

  • Industrial Uses: It is utilized in the production of lubricants and as a component in various formulations that require hydrophobic properties.
  • Research: It serves as a standard in studies involving phase transitions and thermodynamic properties due to its well-defined melting point and thermal behavior.
  • Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations .

Octatetracontane is part of a series of higher alkanes that share similar structural characteristics but differ in chain length. Here are some similar compounds:

Compound NameFormulaMolar Mass (g/mol)Melting Point (°C)
HexatriacontaneC36H74C_{36}H_{74}550.1275
HeptatriacontaneC37H76C_{37}H_{76}564.1677
OctatriacontaneC38H78C_{38}H_{78}578.2079
NonatriacontaneC39H80C_{39}H_{80}592.2478
TetracontaneC40H82C_{40}H_{82}606.2884

Uniqueness of Octatetracontane

What sets octatetracontane apart from its counterparts is its specific chain length, which influences its physical state (solid at room temperature), melting point, and potential applications in industrial processes. Its unique properties make it suitable for specialized uses where longer or shorter alkanes may not perform as effectively .

XLogP3

25.6

Other CAS

7098-26-2

Wikipedia

Octatetracontane

Dates

Modify: 2023-08-16

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